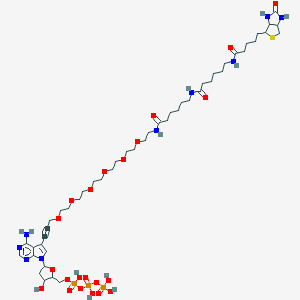
Biotin-36-dc7ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-36-dc7ATP is a molecule that has gained attention in scientific research due to its potential applications in studying cellular processes. This molecule is a modified form of adenosine triphosphate (ATP), which is a molecule that provides energy for cellular processes. Biotin-36-dc7ATP has a biotin molecule attached to it, which allows it to bind to certain proteins in the cell and be tracked in experiments.
Mécanisme D'action
Biotin-36-dc7Biotin-36-dc7ATP works by binding to Biotin-36-dc7ATP-binding proteins in the cell. The biotin molecule attached to biotin-36-dc7Biotin-36-dc7ATP allows it to be tracked in experiments using streptavidin-conjugated probes. This allows for the identification of proteins that interact with Biotin-36-dc7ATP-binding proteins. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
Biochemical and Physiological Effects
Biotin-36-dc7Biotin-36-dc7ATP does not have any known biochemical or physiological effects. This molecule is only used in scientific research and is not intended for use in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins. This allows for the identification of protein-protein interactions and the study of cellular processes. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
One limitation of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its cost. This molecule is expensive to synthesize and may not be feasible for all research projects. Additionally, biotin-36-dc7Biotin-36-dc7ATP may not be suitable for all experiments, as it may interfere with the function of some proteins.
Orientations Futures
There are several future directions for the use of biotin-36-dc7Biotin-36-dc7ATP in scientific research. One potential application is in studying the regulation of cell signaling pathways. Biotin-36-dc7Biotin-36-dc7ATP could be used to identify proteins that interact with Biotin-36-dc7ATP-binding proteins involved in cell signaling pathways. Additionally, biotin-36-dc7Biotin-36-dc7ATP could be used to study the kinetics of Biotin-36-dc7ATP-binding proteins in different cellular contexts.
Another future direction is in the development of new labeling techniques using biotin-36-dc7Biotin-36-dc7ATP. This molecule could be used in combination with other labeling techniques to study protein-protein interactions and cellular processes.
Conclusion
Biotin-36-dc7Biotin-36-dc7ATP is a molecule with potential applications in scientific research. Its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins allows for the identification of protein-protein interactions and the study of cellular processes. While biotin-36-dc7Biotin-36-dc7ATP is expensive to synthesize and may not be suitable for all experiments, it remains a valuable tool for studying cellular processes and has potential for future applications in research.
Méthodes De Synthèse
The synthesis of biotin-36-dc7Biotin-36-dc7ATP involves several steps. First, adenosine is modified to create a precursor molecule called adenosine-5'-O-(1-thiotriphosphate) (Biotin-36-dc7ATPγS). This precursor molecule is then reacted with biotin-N-hydroxysuccinimide ester to create biotinylated Biotin-36-dc7ATPγS. Finally, the thioester bond in biotinylated Biotin-36-dc7ATPγS is cleaved to create biotin-36-dc7Biotin-36-dc7ATP. This synthesis method allows for the creation of biotin-36-dc7Biotin-36-dc7ATP with high purity and yield.
Applications De Recherche Scientifique
Biotin-36-dc7Biotin-36-dc7ATP has a wide range of applications in scientific research. One of the most common applications is in studying protein-protein interactions. Biotin-36-dc7Biotin-36-dc7ATP can be used to label proteins that bind to Biotin-36-dc7ATP-binding proteins, allowing for the identification of protein-protein interactions. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to study the kinetics of Biotin-36-dc7ATP-binding proteins by measuring the rate of Biotin-36-dc7ATP hydrolysis. This molecule also has potential applications in studying the regulation of cellular processes, such as cell signaling pathways.
Propriétés
Numéro CAS |
147958-08-5 |
|---|---|
Nom du produit |
Biotin-36-dc7ATP |
Formule moléculaire |
C48H80N9O22P3S |
Poids moléculaire |
1260.2 g/mol |
Nom IUPAC |
[[5-[4-amino-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C48H80N9O22P3S/c49-46-44-35(31-57(47(44)54-34-53-46)43-30-37(58)38(77-43)32-76-81(66,67)79-82(68,69)78-80(63,64)65)10-9-18-70-20-22-72-24-26-74-28-29-75-27-25-73-23-21-71-19-17-52-42(61)13-4-2-8-15-50-40(59)12-3-1-7-16-51-41(60)14-6-5-11-39-45-36(33-83-39)55-48(62)56-45/h31,34,36-39,43,45,58H,1-8,11-30,32-33H2,(H,50,59)(H,51,60)(H,52,61)(H,66,67)(H,68,69)(H2,49,53,54)(H2,55,56,62)(H2,63,64,65) |
Clé InChI |
KVFCXQIOGIHENX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
biotin-36-dc7ATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



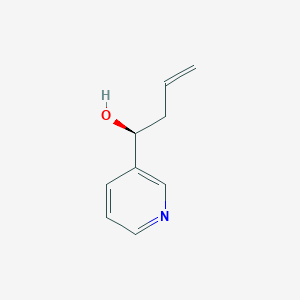
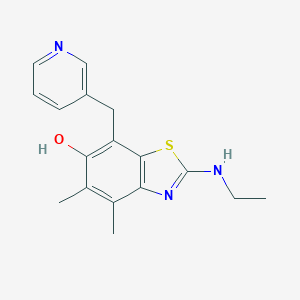

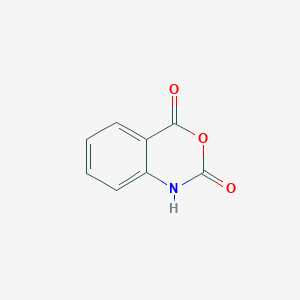
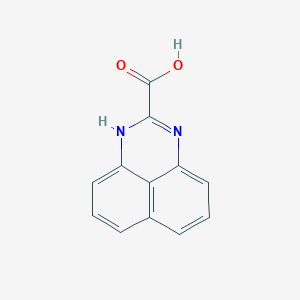
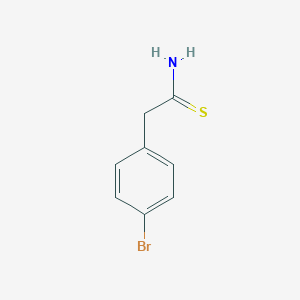

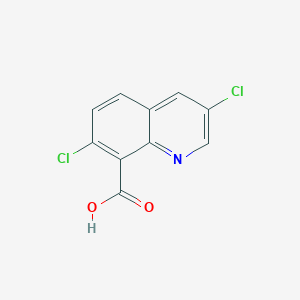
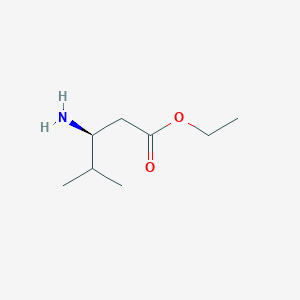

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)


![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)